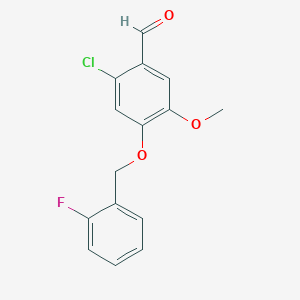![molecular formula C7H6BrN3 B13009222 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with bromine and methylating agents under controlled conditions.
Bromohydrazone Formation: Another approach includes the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: A more complex route involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the desired triazine structure.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine typically involve scaling up the aforementioned synthetic routes under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine undergoes substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolo[2,1-f][1,2,4]triazine derivative .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is used as a building block in the synthesis of various complex organic molecules, including kinase inhibitors and antiviral agents .
Biology: In biological research, this compound is used to study the inhibition of specific enzymes and proteins, particularly those involved in cancer and viral replication .
Medicine: The compound is a key component in the development of drugs targeting cancer and viral infections. Notable examples include its use in the synthesis of kinase inhibitors and nucleoside analogs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine involves the inhibition of specific enzymes and proteins. For instance, in cancer therapy, it targets protein kinases that are dysregulated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . In antiviral applications, it inhibits viral RNA-dependent RNA polymerase, preventing viral replication .
Comparación Con Compuestos Similares
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares a similar structure but lacks the bromine and methyl groups.
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: A derivative with a methylsulfanyl group instead of a methyl group.
Methyl 4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A carboxylated derivative with an amino group.
Uniqueness: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-4-7-6(8)2-3-11(7)10-5/h2-4H,1H3 |
Clave InChI |
LUWKVCIZAYACOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CC(=C2C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
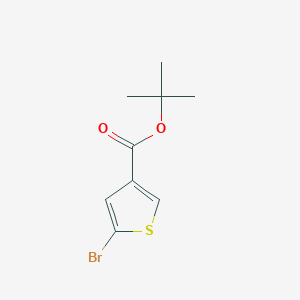
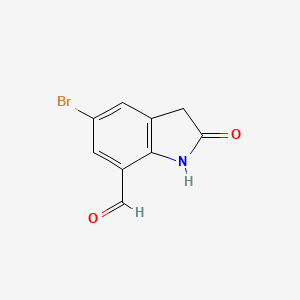
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
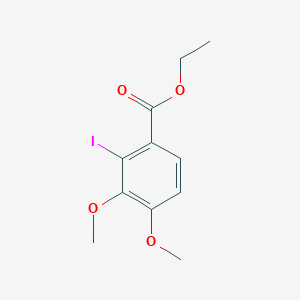
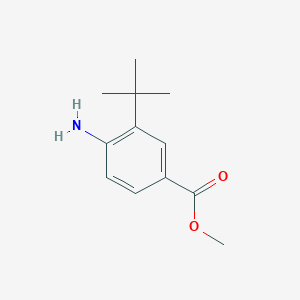
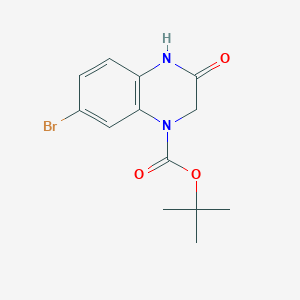
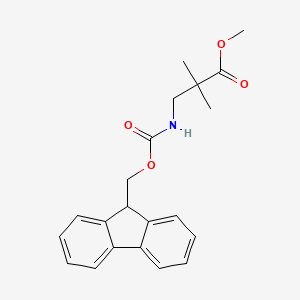
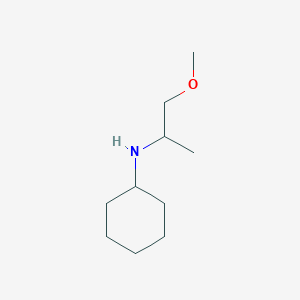

![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
![Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)
